4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
Overview
Description
4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a carboxamide group, and substituted phenyl groups. The presence of chlorine, methoxy, and methylsulfanyl groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the substituted phenylmethyl intermediate: This step involves the reaction of 5-chloro-2-methoxybenzyl chloride with a suitable nucleophile to form the corresponding substituted phenylmethyl intermediate.
Formation of the piperazine intermediate: The substituted phenylmethyl intermediate is then reacted with piperazine to form the piperazine intermediate.
Formation of the final compound: The piperazine intermediate is reacted with 3-(methylsulfanyl)benzoyl chloride under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. The presence of chlorine, methoxy, and methylsulfanyl groups contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S/c1-26-19-7-6-16(21)12-15(19)14-23-8-10-24(11-9-23)20(25)22-17-4-3-5-18(13-17)27-2/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDSFCCJWKRARQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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